Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features an ethyl ester group at the 2-position of the indole ring and a methoxyphenyl group at the 5-position, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization and rearrangement under acidic conditions to yield the indole core. The final step involves esterification to introduce the ethyl ester group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: this compound alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with serotonin receptors, which could explain its potential neuropharmacological activities. Additionally, the methoxyphenyl group may enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent hallucinogen with a similar methoxyphenyl group.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with alpha1-adrenergic receptor affinity.
Uniqueness
Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a methoxyphenyl group makes it a versatile intermediate for various synthetic and research applications.
Properties
CAS No. |
825623-58-3 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)16-11-13-10-12(8-9-15(13)19-16)14-6-4-5-7-17(14)21-2/h4-11,19H,3H2,1-2H3 |
InChI Key |
ZKPPDOJGPDRURH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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